L-Glutaminyl-L-valylglycyl-L-isoleucine
Description
Structure
2D Structure
Properties
CAS No. |
918661-92-4 |
|---|---|
Molecular Formula |
C18H33N5O6 |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C18H33N5O6/c1-5-10(4)15(18(28)29)22-13(25)8-21-17(27)14(9(2)3)23-16(26)11(19)6-7-12(20)24/h9-11,14-15H,5-8,19H2,1-4H3,(H2,20,24)(H,21,27)(H,22,25)(H,23,26)(H,28,29)/t10-,11-,14-,15-/m0/s1 |
InChI Key |
YBFDUSOLWKHGHI-GVARAGBVSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)N |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for L Glutaminyl L Valylglycyl L Isoleucine
Solid-Phase Peptide Synthesis (SPPS) Strategies for L-Glutaminyl-L-valylglycyl-L-isoleucine
Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, is the most common method for synthesizing peptides like Gln-Val-Gly-Ile. chempep.compeptide.com The process involves assembling the peptide chain step-by-step while the C-terminal end is anchored to an insoluble resin support. bachem.com This approach simplifies the purification process, as excess reagents and soluble by-products are removed by simple filtration and washing steps. bachem.com
The two primary strategies in SPPS are defined by the type of temporary protecting group used for the α-amino group of the incoming amino acid: tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc). lifetein.comslideshare.net
The Fmoc/tBu strategy is the most widely used approach in modern SPPS. lifetein.comnih.gov It employs the base-labile Fmoc group for temporary Nα-protection, which is typically removed using a solution of 20-50% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). lifetein.comnih.gov Permanent side-chain protecting groups are acid-labile (e.g., tert-butyl (tBu), trityl (Trt)), providing an orthogonal system where the side-chain groups remain intact during the repetitive Fmoc deprotection steps. iris-biotech.de This strategy's key advantage is its use of mild basic conditions for deprotection, avoiding the repeated use of strong acids that could prematurely cleave the peptide from certain resins or degrade sensitive sequences. nih.gov
The Boc/Bzl strategy utilizes the acid-labile Boc group for Nα-protection, which is removed with a moderately strong acid like trifluoroacetic acid (TFA). slideshare.netpeptide.com Permanent side-chain protecting groups are typically benzyl (B1604629) (Bzl)-based and require a very strong acid, such as hydrofluoric acid (HF), for final removal along with cleavage from the resin. peptide.com While effective, the harsh conditions required for final cleavage limit its application and require specialized equipment. lifetein.com
For the synthesis of Gln-Val-Gly-Ile, the choice of side-chain protecting groups is critical, particularly for glutamine.
| Amino Acid | Recommended Fmoc-based Protecting Group | Rationale |
| L-Glutamine (Gln) | Trityl (Trt) | The side-chain amide of glutamine can undergo dehydration to form a nitrile or cyclize to form pyroglutamate (B8496135). peptide.compeptide.com Using the Trt protecting group prevents these side reactions and improves the solubility of the Fmoc-Gln(Trt)-OH building block. peptide.com |
| L-Valine (Val) | None (unprotected side-chain) | The alkyl side-chain is non-reactive and does not require protection. |
| Glycine (B1666218) (Gly) | None (no side-chain) | Glycine is the simplest amino acid and has no side-chain. |
| L-Isoleucine (Ile) | None (unprotected side-chain) | The alkyl side-chain is non-reactive and does not require protection. |
Table 1: Comparison of Fmoc/tBu and Boc/Bzl SPPS Strategies
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |
|---|---|---|
| Nα-Protecting Group | Fmoc (Base-labile) | Boc (Acid-labile) |
| Nα-Deprotection Agent | 20-50% Piperidine in DMF | Trifluoroacetic acid (TFA) |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt, Pbf) | Strong acid-labile (e.g., Bzl) |
| Final Cleavage | TFA-based "cocktail" | Strong acids (e.g., HF, TFMSA) |
| Advantages | Mild deprotection conditions, easy automation, compatible with sensitive modifications. nih.gov | Can be advantageous for hydrophobic sequences prone to aggregation. peptide.com |
| Disadvantages | Piperidine can be problematic for some modifications. | Requires harsh, corrosive acids for final cleavage. lifetein.com |
Microwave-assisted SPPS has become a valuable tool for accelerating peptide synthesis and improving the quality of crude products, especially for difficult sequences. nih.govresearchgate.net Microwave energy can significantly reduce the time required for both coupling and deprotection steps. nih.govluxembourg-bio.com
Enhanced Coupling: For sterically hindered amino acids like valine and isoleucine, which can have slow coupling kinetics, microwave heating can drive the reaction to completion more efficiently than at room temperature. luxembourg-bio.comamazonaws.com This reduces the need for double coupling or extended reaction times.
Rapid Deprotection: The Fmoc removal step can be shortened from over 15 minutes to as little as 3 minutes using microwave irradiation. nih.gov
Improved Purity: By promoting more efficient reactions, microwave heating helps to minimize the formation of deletion sequences and other side products, leading to higher crude peptide purity. researchgate.netluxembourg-bio.com Studies have shown that microwave-assisted synthesis can produce peptides in significantly higher purity and yield compared to conventional methods performed at room temperature. researchgate.netamazonaws.com
The choice of resin is fundamental as it determines the C-terminal functionality of the final peptide (acid or amide) and the conditions required for cleavage. biotage.com The loading capacity of the resin—the amount of reactive sites per gram—is also a key parameter; lower loading levels are often preferred for longer or aggregation-prone peptides to minimize interchain interactions. biotage.com
For the synthesis of Gln-Val-Gly-Ile, common resin choices include:
| Resin Type | C-Terminal Product | Cleavage Condition | Key Features |
| Wang Resin | Carboxylic Acid | High concentration TFA (e.g., 95%) biotage.com | Standard resin for producing peptide acids. The first amino acid loading can be challenging and risks racemization. biotage.com |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Carboxylic Acid | Very mild acid (e.g., 1-3% TFA or acetic acid) biotage.compeptide.com | Ideal for producing fully protected peptide fragments. The bulky trityl group prevents racemization during loading. biotage.com |
| Rink Amide Resin | Amide | High concentration TFA (e.g., 95%) biotage.com | The most common resin for synthesizing peptide amides. Loading the first amino acid is a straightforward amide coupling. biotage.com |
| Sieber Amide Resin | Amide | Mild acid (e.g., 1% TFA) peptide.comiris-biotech.de | Produces fully protected peptide amides. It is less sterically hindered than Rink Amide resin. peptide.comiris-biotech.de |
The formation of the peptide bond is facilitated by coupling reagents that activate the carboxylic acid group of the incoming amino acid. creative-peptides.com The choice of reagent is crucial for achieving high coupling efficiency and minimizing side reactions like racemization. jpt.com
For a sequence like Gln-Val-Gly-Ile, which contains the sterically hindered residues Valine and Isoleucine, highly efficient coupling reagents are recommended. gyrosproteintechnologies.com
| Coupling Reagent Class | Examples | Characteristics |
| Carbodiimides | DCC, DIC | Often used with additives like HOBt or OxymaPure to increase efficiency and suppress racemization. jpt.combachem.com DIC is preferred over DCC as its urea (B33335) byproduct is soluble. peptide.com |
| Aminium/Uronium Salts | HBTU, TBTU, HCTU, HATU, COMU | Highly efficient and fast-acting reagents. bachem.comsigmaaldrich.com They are generally preferred for routine and difficult couplings. HATU is particularly effective for hindered couplings. sigmaaldrich.com Phosphonium-based reagents (e.g., PyBOP) are less likely to cause side reactions than uronium-based ones. sigmaaldrich.com |
| Phosphonium Salts | PyBOP, PyAOP | Known for clean reactions and high efficiency. peptide.comsigmaaldrich.com They can be used in excess without causing significant side reactions. sigmaaldrich.com |
Optimization strategies to ensure complete coupling include:
Monitoring: Performing a qualitative test, such as the Kaiser test, can confirm the absence of free primary amines after a coupling step, indicating the reaction has gone to completion. iris-biotech.de
Temperature Control: Increasing the reaction temperature, often in conjunction with microwave assistance, can improve coupling efficiency for difficult sequences. gyrosproteintechnologies.comgyrosproteintechnologies.com
Double Coupling: If a coupling reaction is incomplete, repeating the step with a fresh portion of activated amino acid can help drive it to completion. gyrosproteintechnologies.com
Capping: To prevent the formation of deletion sequences, any unreacted N-terminal amines can be permanently blocked (capped) with a reagent like acetic anhydride (B1165640) before proceeding to the next cycle. gyrosproteintechnologies.comgyrosproteintechnologies.com
The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. bachem.com In the Fmoc/tBu strategy, this is typically achieved using a strong acid, most commonly Trifluoroacetic acid (TFA). jpt.comsigmaaldrich.com
During cleavage, the acid removes protecting groups like tBu and Trt, generating highly reactive carbocations. sigmaaldrich.com These cations can cause unwanted modifications to sensitive amino acid residues. To prevent this, nucleophilic scavengers are added to the TFA to create a "cleavage cocktail." sigmaaldrich.com
For Gln(Trt)-Val-Gly-Ile, the trityl cation released from the glutamine side chain must be scavenged. A common and effective cleavage cocktail is Reagent B or a similar mixture.
| Reagent Cocktail | Composition | Purpose |
| Reagent B | TFA (88%), Phenol (5%), Water (5%), Triisopropylsilane (TIS) (2%) peptide.com | An effective, low-odor cocktail. TIS is a powerful scavenger for trityl cations. Water helps scavenge other cations. Phenol acts as another scavenger. sigmaaldrich.compeptide.com |
| Reagent K | TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), 1,2-Ethanedithiol (EDT) (2.5%) sigmaaldrich.com | A highly effective "universal" cocktail, but its components are toxic and malodorous. It is often used for peptides containing residues like Cys, Met, or Arg(Pmc/Mtr). sigmaaldrich.com |
| TFA/Water/TIS | TFA (95%), Water (2.5%), TIS (2.5%) | A simple and widely used cocktail sufficient for many peptides, especially those containing Trp(Boc), Arg(Pbf), and Gln(Trt). sigmaaldrich.com |
The cleavage reaction is typically run for 2-4 hours at room temperature. peptide.comthermofisher.com Afterward, the peptide is precipitated from the TFA solution by adding cold diethyl ether, collected by filtration or centrifugation, and dried. peptide.commerckmillipore.com
Solution-Phase Peptide Synthesis (LPPS) Approaches for this compound
Solution-phase peptide synthesis (LPPS), also known as classical synthesis, involves carrying out all reactions with reactants dissolved in a suitable organic solvent. wikipedia.orgekb.eg While largely replaced by SPPS for research purposes, LPPS remains relevant for the large-scale industrial production of shorter peptides due to its cost-effectiveness and the avoidance of expensive resins. chempep.comsennchem.com
A key strategy in LPPS for building up a tetrapeptide like Gln-Val-Gly-Ile is fragment condensation . wikipedia.orgspringernature.com This approach involves synthesizing smaller peptide fragments separately and then coupling them together. chempep.comnih.gov
For Gln-Val-Gly-Ile, a plausible fragment condensation strategy would be:
Synthesize the dipeptide fragment H-Gly-Ile-OR , where R is a suitable carboxyl protecting group (e.g., methyl or ethyl ester).
Synthesize the dipeptide fragment PG-Gln-Val-OH , where PG is a suitable N-terminal protecting group (e.g., Boc or Z).
Couple the two fragments (PG-Gln-Val-OH + H-Gly-Ile-OR) in solution using a coupling reagent with a low risk of racemization.
Perform a final deprotection step to remove the N-terminal and C-terminal protecting groups to yield the final tetrapeptide.
This method can lead to higher purity and yield compared to a stepwise solution-phase approach, as the intermediate fragments can be purified before the final coupling, simplifying the purification of the target peptide. nih.govthieme-connect.com
Fragment Condensation Techniques in Liquid Phase
Fragment condensation is a powerful strategy in liquid-phase peptide synthesis (LPPS) for assembling longer peptides from smaller, pre-synthesized peptide fragments. wikipedia.orgunited-bio.com This approach can be more efficient than the stepwise addition of single amino acids, particularly for larger peptides where yields can otherwise decrease significantly. wikipedia.org In the context of synthesizing this compound, a plausible fragment condensation strategy would involve the coupling of two dipeptide fragments, such as Gln-Val and Gly-Ile, or a tripeptide and a single amino acid.
One effective method for fragment condensation is the azide (B81097) method, which has demonstrated high coupling efficiency, with yields ranging from 94–99%, when used with a soluble polymer support. oup.com This technique involves the conversion of a C-terminal peptide hydrazide into a reactive peptide azide, which then couples with the N-terminal amino group of another peptide fragment. A key advantage is the low risk of racemization for most amino acids when the C-terminal residue is not histidine, cysteine, or arginine.
Table 1: Comparison of Potential Fragment Condensation Strategies for this compound
| Fragment 1 | Fragment 2 | Coupling Method | Potential Advantages | Potential Challenges |
| Boc-Gln-Val-N₃ | H-Gly-Ile-OtBu | Azide Coupling | Low racemization, high yield oup.com | Handling of potentially explosive azide intermediates. |
| Z-Gln-Val-OH | H-Gly-Ile-OMe | Carbodiimide (e.g., DCC/HOBt) | Readily available reagents. | Risk of racemization, side reactions. |
| Fmoc-Gln-OH | H-Val-Gly-Ile-OtBu | Active Ester (e.g., OSu) | Mild reaction conditions. | Slower reaction rates compared to other methods. |
Data synthesized from general principles of peptide chemistry.
The choice of fragments and coupling method is critical. For instance, coupling a fragment with a C-terminal glycine is often preferred as it eliminates the risk of racemization at that position. Therefore, a (1+3) strategy coupling Gln to Val-Gly-Ile or a (3+1) strategy coupling Gln-Val-Gly to Ile would be viable. However, the solubility of the protected peptide fragments can be a significant challenge in LPPS. nih.gov
Protecting Group Schemes and Purification Challenges in LPPS
A successful peptide synthesis relies on an effective protecting group strategy to prevent unwanted side reactions. wikipedia.orgbiosynth.com In the LPPS of this compound, orthogonal protecting groups are essential. This means that each protecting group can be removed under specific conditions without affecting the others. biosynth.com
For the α-amino groups, common temporary protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z). biomatik.com The side chains of glutamine (a primary amide) and the other aliphatic amino acids (valine, glycine, isoleucine) are generally considered non-reactive under standard coupling conditions and may not require specific side-chain protection. However, the glutamine side chain can undergo dehydration to a nitrile or cyclization to pyroglutamic acid under certain conditions, which must be managed.
Table 2: Protecting Group Scheme for this compound Synthesis
| Amino Acid | α-Amino Protection | Side Chain Protection | C-Terminal Protection |
| L-Glutamine | Boc or Z | Trityl (Trt) group to prevent side reactions. | - |
| L-Valine | Boc or Z | None required. | - |
| Glycine | Boc or Z | None required. | - |
| L-Isoleucine | Boc or Z | None required. | Methyl (OMe) or Ethyl (OEt) ester. |
Data synthesized from general principles of peptide chemistry and protecting group literature. peptide.com
Purification in LPPS is a significant challenge, as it typically involves the isolation and purification of intermediate peptide fragments after each coupling step. nih.gov This contrasts with solid-phase peptide synthesis (SPPS), where excess reagents and by-products are simply washed away. nih.gov Common purification techniques in LPPS include crystallization, precipitation, and column chromatography. The main drawbacks are the potential for product loss at each stage and the difficulty in separating the desired peptide from starting materials and side-products, especially if they have similar physical properties. biomatik.comnih.gov
Chemoenzymatic Synthesis of this compound
Chemoenzymatic peptide synthesis (CEPS) has emerged as a powerful alternative to purely chemical methods, offering high regio- and chemoselectivity under mild, aqueous conditions. frontiersin.orgnih.gov This approach utilizes enzymes as catalysts for the formation of peptide bonds.
Reaction Conditions for Enzymatic Peptide Bond Formation
Enzymatic peptide synthesis is typically performed under mild conditions, which is a major advantage. frontiersin.org Key parameters include:
pH: The optimal pH is enzyme-dependent but is often near neutral (pH 7-8). frontiersin.orggoogle.com
Temperature: Reactions are generally run at ambient or slightly elevated temperatures.
Solvent: The reactions are conducted in aqueous buffers, sometimes with the addition of organic co-solvents to improve the solubility of the peptide fragments. nih.gov
Substrates: The carboxyl component is often used as a simple ester (e.g., methyl or ethyl ester) to activate it for the enzymatic reaction. researchgate.net The enzymatic approach avoids the need for extensive side-chain protection. nih.gov
The formation of the peptide bond is thermodynamically controlled and can be driven to completion by using an activated C-terminal ester of one peptide fragment and the free N-terminus of the other. nih.govmedschoolcoach.com The conversion of an ester to an amide is virtually irreversible, allowing for high yields. frontiersin.org
Table 3: Typical Reaction Conditions for Enzymatic Ligation
| Parameter | Condition | Rationale |
| Enzyme | Subtiligase/Omniligase-1 | Broad substrate specificity. labome.comnih.gov |
| pH | 7.5 - 8.5 | Optimal for many ligase activities. frontiersin.org |
| Temperature | 25-37 °C | Balances enzyme activity and stability. |
| Solvent | Aqueous buffer (e.g., phosphate (B84403) or Tris) | Mimics physiological conditions, green solvent. frontiersin.org |
| Acyl Donor | Gln-Val-Gly-OEt | Ethyl ester as an activated group for the enzyme. researchgate.net |
| Acyl Acceptor | L-Isoleucine | Free amino acid as the nucleophile. |
Data synthesized from general principles of chemoenzymatic synthesis.
Novel Synthetic Route Development for this compound
The development of new synthetic routes is driven by the need for more efficient, cost-effective, and environmentally friendly processes. While specific novel routes for this exact tetrapeptide are not widely published, general trends in peptide synthesis can be applied.
Green Chemistry Principles in Peptide Synthesis
Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. peptide.comrsc.org Peptide synthesis has traditionally been associated with large volumes of hazardous waste, particularly from solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). rsc.orgadvancedchemtech.com
Key green chemistry strategies applicable to the synthesis of this compound include:
Greener Solvents: Replacing hazardous solvents with more benign alternatives. advancedchemtech.com For LPPS, solvents like propylene (B89431) carbonate have been investigated as replacements for DCM and DMF. rsc.org Water is the ultimate green solvent and is the medium for chemoenzymatic synthesis. advancedchemtech.com
Continuous Flow Synthesis: Moving from traditional batch processing to continuous flow systems can reduce waste, improve control over reaction conditions, and potentially increase yields. advancedchemtech.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Fragment condensation and chemoenzymatic approaches can offer better atom economy than stepwise synthesis with excessive reagents. biomatik.com
Catalysis: The use of catalytic reagents, such as enzymes, is a core principle of green chemistry as it reduces the need for stoichiometric activating agents. rsc.org
The adoption of these principles is crucial for the future of sustainable peptide manufacturing. xtalks.comresearchgate.net
Automation in Peptide Synthesis and High-Throughput Production
The synthesis of specific peptide sequences, such as this compound, has been significantly advanced by the advent of automation and high-throughput methodologies. These technologies have revolutionized the landscape of peptide production, enabling rapid, reliable, and parallel synthesis of multiple peptide candidates for research and development. The core technology underpinning this revolution is automated solid-phase peptide synthesis (SPPS), which has largely superseded more laborious solution-phase methods for routine and high-throughput applications. beilstein-journals.org
Automated SPPS offers a streamlined and efficient process for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. beilstein-journals.org This approach simplifies the purification process at each step, as excess reagents and by-products are easily washed away while the peptide remains immobilized. The entire process, from the initial loading of the first amino acid onto the resin to the final cleavage of the completed peptide, can be performed by computer-controlled instruments. nih.gov This automation minimizes human error, enhances reproducibility, and dramatically reduces the time required for synthesis compared to manual methods. nih.gov
Modern automated peptide synthesizers employ various strategies to optimize the synthesis process. These include the use of pre-activated amino acid derivatives, advanced coupling reagents to ensure efficient peptide bond formation, and real-time monitoring of reaction steps. researchgate.net The most prevalent chemical strategy utilized in automated SPPS is the Fmoc/t-Bu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach. beilstein-journals.org The Fmoc protecting group on the N-terminus is stable under acidic conditions but is readily removed by a mild base, such as piperidine, allowing for the selective deprotection and subsequent coupling of the next amino acid in the sequence. nih.gov For a tetrapeptide like this compound, the synthesis would proceed in a C-terminal to N-terminal direction, starting with the attachment of L-isoleucine to the solid support, followed by the sequential coupling of glycine, L-valine, and finally L-glutamine.
High-throughput production of peptides is a critical extension of automated synthesis, enabling the parallel synthesis of hundreds or even thousands of different peptides simultaneously. scispace.com This capability is invaluable for applications such as epitope mapping, structure-activity relationship studies, and drug discovery, where large libraries of peptides need to be screened. gyrosproteintechnologies.com High-throughput synthesizers often utilize a multi-well plate format (e.g., 96-well plates), where each well functions as a separate reaction vessel. nih.gov Robotic liquid handling systems are employed to dispense the necessary reagents and amino acid building blocks to each well according to a pre-programmed sequence, allowing for the unattended synthesis of a diverse peptide library.
The efficiency and success of automated and high-throughput peptide synthesis are influenced by several factors, including the peptide sequence itself, the choice of resin, coupling reagents, and the specific instrumentation used. csbio.com While specific performance data for this compound is not extensively published, representative data for the automated synthesis of similar short peptides provides insight into the expected outcomes.
Table 1: Representative Performance Data for Automated Tetrapeptide Synthesis
| Parameter | Typical Value/Range | Reference |
| Synthesis Scale | 0.05 - 0.5 mmol | nih.gov |
| Coupling Time per Amino Acid | 15 - 60 minutes | nih.gov |
| Overall Synthesis Time | 4 - 10 hours | americanpeptidesociety.org |
| Crude Purity | >70% | nih.gov |
| Isolated Yield | 50 - 85% | researchgate.net |
This table presents generalized data for the automated synthesis of tetrapeptides and may not reflect the exact values for this compound.
Table 2: Comparison of Conventional vs. Microwave-Assisted Automated SPPS for a Model Tetrapeptide
| Feature | Conventional Automated SPPS | Microwave-Assisted Automated SPPS |
| Average Cycle Time per Amino Acid | 60 - 120 minutes | 10 - 20 minutes |
| Total Synthesis Time | 6 - 12 hours | 1 - 2 hours |
| Typical Crude Purity | 70 - 85% | 80 - 95% |
This table provides a comparative overview based on typical performance for short peptides. Actual results can vary based on the specific peptide sequence and synthesizer.
Structural Elucidation and Advanced Spectroscopic Characterization of L Glutaminyl L Valylglycyl L Isoleucine
Nuclear Magnetic Resonance (NMR) Spectroscopy for L-Glutaminyl-L-valylglycyl-L-isoleucine
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed atomic-level structural analysis of peptides in solution. It provides data on the primary sequence, three-dimensional conformation, and dynamics of molecules like this compound.
The determination of a peptide's structure by NMR begins with the sequence-specific assignment of all proton resonances. uzh.ch For a tetrapeptide such as this compound, this is typically achieved using a combination of two-dimensional (2D) NMR experiments, primarily COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy). nih.govnih.gov
Spin System Identification: The first step involves identifying the sets of protons belonging to each amino acid residue. univr.it A TOCSY experiment is particularly powerful for this, as it reveals correlations between all protons within a single amino acid's spin system (i.e., all protons connected by a chain of scalar couplings). uzh.chduke.edu For example, a TOCSY spectrum will show a correlation from an amide proton (NH) to the alpha-proton (Hα) and all the side-chain protons (Hβ, Hγ, etc.) of the same residue. univr.itu-tokyo.ac.jp A COSY spectrum, which only shows correlations between protons separated by two or three bonds, helps to confirm these connections, particularly the NH-Hα coupling. uzh.chduke.edu Each of the 20 common amino acids produces a characteristic pattern of cross-peaks in these spectra, allowing for their identification. u-tokyo.ac.jp Glycine (B1666218) is uniquely identified by its two Hα protons, while valine, isoleucine, and glutamine each have distinct side-chain spin systems. u-tokyo.ac.jp
Sequential Assignment: Once the individual amino acid spin systems are identified, they must be ordered correctly to match the peptide's sequence. This is accomplished using a NOESY experiment, which identifies protons that are close in space (typically < 5 Å), irrespective of whether they are connected by bonds. uzh.chyoutube.com The key is to observe sequential NOE cross-peaks between the Hα proton of one residue (residue i) and the amide proton (NH) of the next residue in the chain (residue i+1). univr.it By "walking" along the peptide backbone from one residue to the next using these Hα(i)-NH(i+1) connectivities, the complete sequence can be verified.
Conformational Analysis: The NOESY spectrum is also the primary source of information for determining the peptide's three-dimensional conformation. nih.gov The intensity of a NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing crucial distance restraints for structure calculations. uzh.ch In addition to the sequential NOEs, medium- and long-range NOEs between non-adjacent residues indicate folding, such as the formation of β-turns. nih.gov Further conformational data can be derived from the 3JNHα coupling constants, which are related to the backbone dihedral angle φ via the Karplus equation. nmims.edu
Table 1: Typical ¹H NMR Chemical Shift Ranges (ppm) for Amino Acid Residues in a Peptide Chain
This table provides reference chemical shift values for the protons in the amino acid residues that constitute this compound. Actual values can vary depending on the local chemical environment and peptide conformation.
| Amino Acid | Amide (NH) | Alpha (Hα) | Beta (Hβ) | Gamma (Hγ) | Other |
| Glutamine (Gln) | 8.0 - 8.6 | 4.1 - 4.5 | 1.9 - 2.3 | 2.3 - 2.5 | Side-chain NH₂: 6.8-7.8 |
| Valine (Val) | 8.0 - 8.6 | 3.9 - 4.3 | 1.9 - 2.3 | 0.8 - 1.1 (CH₃) | |
| Glycine (Gly) | 8.1 - 8.7 | 3.8 - 4.1 | N/A | N/A | |
| Isoleucine (Ile) | 8.0 - 8.5 | 3.9 - 4.3 | 1.7 - 2.0 | 1.1 - 1.6 (CH₂) | γ-CH₃: 0.8-1.0; δ-CH₃: 0.7-0.9 |
Data compiled from general findings in peptide NMR spectroscopy. u-tokyo.ac.jpnmims.edu
For larger or more complex peptides, or to overcome signal overlap even in smaller ones, isotopic labeling is an invaluable strategy. nih.gov This involves enriching the peptide with NMR-active isotopes, most commonly ¹³C and ¹⁵N. portlandpress.com
Uniform Labeling: A standard approach is to uniformly label the entire peptide with ¹⁵N and/or ¹³C. nih.govprotein-nmr.org.uk This is typically done by expressing a protein in bacteria grown on minimal media where the sole nitrogen source is ¹⁵NH₄Cl and the sole carbon source is ¹³C-glucose. protein-nmr.org.ukrsc.org For chemically synthesized peptides like this compound, this would involve using amino acid precursors that are fully labeled. Uniform labeling enables the use of powerful triple-resonance NMR experiments (e.g., HNCA, HNCACB), which correlate the backbone amide proton and nitrogen to the α- and β-carbons of the same and preceding residues, providing a robust method for sequential assignment. univr.it
Selective and Site-Specific Labeling: To simplify spectra and focus on specific regions, selective labeling is employed. nih.govnih.gov This can involve incorporating only one or a few types of labeled amino acids into an otherwise unlabeled sequence. nih.gov For instance, one could synthesize this compound with only the valine residue being ¹³C/¹⁵N-labeled. This would allow for the unambiguous assignment of all valine signals and the study of its specific interactions and dynamics without interference from the other residues. rsc.org Another strategy is residue-specific labeling of certain atom types, such as the methyl groups of valine, leucine (B10760876), and isoleucine, which are excellent probes for the hydrophobic core of proteins and peptides. rsc.org
Fractional Labeling: A cost-effective alternative to uniform 100% enrichment is fractional labeling, for example, using 20% ¹³C-glucose in the growth media. mdpi.com This approach reduces costs while still providing sufficient signal for ¹³C-edited experiments, aiding in the assignment of sidechain resonances. mdpi.com
Isotopic labeling significantly enhances the power of NMR by reducing spectral crowding and enabling experiments that provide direct through-bond correlations, thus simplifying and validating the assignment process. portlandpress.comresearchgate.net
Table 2: Common Isotopic Labeling Strategies for Peptide NMR
| Labeling Strategy | Description | Primary Application | Isotopes Used |
| Uniform Labeling | All residues in the peptide are enriched with the isotope(s). protein-nmr.org.uk | Backbone and side-chain assignment of small to medium-sized proteins using triple-resonance experiments. protein-nmr.org.uk | ¹⁵N, ¹³C |
| Selective Labeling (Residue-Type) | Only specific amino acid types (e.g., all Valines) are isotopically labeled. nih.gov | Simplifies complex spectra, facilitates assignment, and allows focus on specific residues. nih.gov | ¹⁵N, ¹³C |
| Site-Specific Labeling | A label is incorporated at a single, specific position in the peptide sequence. sigmaaldrich.com | Probing the structure, dynamics, or interaction at a functionally important site. rsc.org | ¹⁵N, ¹³C, ²H |
| Methyl-Specific Labeling | Only the methyl groups of specific residues (Ile, Leu, Val) are protonated and ¹³C-labeled in a deuterated background. | Studying the structure and dynamics of large proteins and hydrophobic cores. mpg.de | ¹³C, ¹H (in ²H background) |
Mass Spectrometry (MS) for this compound Characterization
Mass spectrometry is an essential analytical tool for verifying the identity and purity of synthetic peptides. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing precise molecular weight and structural information.
High-resolution mass spectrometry (HRMS), performed on instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, is used to determine the molecular mass of this compound with very high accuracy (typically < 5 ppm). This allows for the determination of the monoisotopic mass, which is the mass calculated using the mass of the most abundant isotope of each element (e.g., ¹H, ¹²C, ¹⁴N, ¹⁶O).
The precise mass measurement confirms the elemental composition of the peptide, providing strong evidence that the correct compound has been synthesized. Furthermore, HRMS is a sensitive method for assessing the purity of the peptide sample. It can detect impurities such as deletion sequences (peptides missing one or more amino acids), truncated sequences, or peptides with remaining protecting groups from the synthesis process, as these will all have different and resolvable molecular weights.
Table 3: Theoretical Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₈H₃₃N₅O₆ |
| Average Molecular Weight | 431.49 g/mol |
| Monoisotopic Mass | 431.24343 g/mol |
| [M+H]⁺ (Monoisotopic) | 432.25086 m/z |
| [M+Na]⁺ (Monoisotopic) | 454.23280 m/z |
| [M+2H]²⁺ (Monoisotopic) | 216.62909 m/z |
Masses calculated based on elemental composition.
The most common fragments are b-ions (containing the N-terminus) and y-ions (containing the C-terminus). The mass difference between adjacent ions in a b-series or a y-series corresponds to the mass of a specific amino acid residue. By analyzing the complete series of fragment ions, the entire amino acid sequence can be reconstructed and confirmed. Distinguishing between the isomers leucine and isoleucine can be challenging with CID alone as they have identical masses, but can be achieved with other fragmentation methods like Electron Transfer Dissociation (ETD) which can induce side-chain fragmentation. abterrabio.comnih.gov
MS/MS is also a powerful tool for identifying and locating post-synthetic or post-translational modifications (PTMs). nih.govneurips.cc Modifications such as oxidation (+16 Da) or deamidation (+1 Da on Gln or Asn) result in a predictable mass shift on the parent peptide and on the fragment ions containing the modified residue, allowing for precise localization of the change. youtube.com
Table 4: Theoretical MS/MS Fragmentation Pattern (b- and y-ions) for this compound ([M+H]⁺)
| # | Amino Acid | b-ion (m/z) | y-ion (m/z) |
| 1 | Gln | 129.0662 | 432.2509 (M+H)⁺ |
| 2 | Val | 228.1346 | 303.1846 |
| 3 | Gly | 285.1562 | 204.1162 |
| 4 | Ile | 398.2408 | 147.0946 |
Masses are for monoisotopic, singly charged fragment ions.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Prediction
Circular Dichroism (CD) spectroscopy is a rapid and non-destructive technique used to investigate the secondary structure of peptides and proteins in solution. nih.gov The method measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules. nih.gov In peptides, the primary source of the CD signal in the far-UV region (190-250 nm) is the amide backbone, making the resulting spectrum highly sensitive to the peptide's conformation. icdst.org
Different types of secondary structures (α-helix, β-sheet, β-turn, and random coil) have distinct CD spectral signatures:
α-Helix: Characterized by strong negative bands near 222 nm and 208 nm, and a strong positive band near 192 nm. nih.gov
β-Sheet: Shows a broad negative band near 215-220 nm and a positive band near 195-200 nm. researchgate.net
Random Coil/Disordered: Typically exhibits a strong negative band below 200 nm and very low ellipticity above 210 nm. icdst.org
For a short, flexible tetrapeptide like this compound, it is unlikely to form a stable, well-defined α-helix or β-sheet in aqueous solution. Its CD spectrum would most likely be dominated by features characteristic of a random coil or disordered state. researchgate.net However, the spectrum could also reveal propensities to form local, transient structures like β-turns, which are common in short peptides and are characterized by different spectral features depending on the turn type. nih.gov The analysis of the spectrum using deconvolution algorithms can provide an estimate of the percentage of each secondary structure type present in the conformational ensemble of the peptide. researchgate.netnih.gov
Table 5: Characteristic Far-UV Circular Dichroism Bands for Secondary Structures
| Secondary Structure | Positive Peak (nm) | Negative Peak(s) (nm) |
| α-Helix | ~192 | ~208, ~222 |
| β-Sheet (Antiparallel) | ~195 | ~218 |
| β-Turn (Type I) | ~205 | ~225, ~190 |
| Random Coil/Disordered | ~212 | ~198 |
Positions of maxima/minima are approximate and can vary based on the specific peptide and solvent conditions. nih.govicdst.org
Chromatographic Methods for Purity Assessment and Isolation of this compound
The purification and purity assessment of synthetic peptides like this compound are critical steps to ensure the final product is free from impurities generated during synthesis. These impurities can include deletion sequences, truncated peptides, or incompletely deprotected molecules. bachem.com Chromatographic techniques are indispensable for achieving the high levels of purity required for research and other applications. bachem.comamericanpeptidesociety.org The choice of a specific chromatographic method, or a combination thereof, depends on the physicochemical properties of the target peptide and its contaminants.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of peptides due to its high resolution, speed, and versatility. nih.govresearchgate.net It is widely employed to monitor reaction progress, identify intermediates, and confirm the purity of the final peptide product. knauer.net
Reversed-phase HPLC (RP-HPLC) is the most prevalent mode used for peptide separations, including for tetrapeptides like this compound. americanpeptidesociety.orggilson.com This technique separates molecules based on their hydrophobicity. gilson.com The separation occurs on a non-polar stationary phase, typically silica (B1680970) particles chemically modified with alkyl chains (e.g., C8 or C18), while a polar mobile phase is used for elution. bachem.comamericanpeptidesociety.org
For this compound, a gradient elution is typically employed. The process starts with a high concentration of an aqueous solvent (Solvent A), often water with an ion-pairing agent like 0.1% trifluoroacetic acid (TFA), and the proportion of an organic solvent (Solvent B), usually acetonitrile (B52724) containing 0.1% TFA, is gradually increased. bachem.compeptide.com The TFA serves to improve peak shape and resolution. peptide.com More hydrophobic peptides interact more strongly with the stationary phase and thus elute at higher concentrations of the organic solvent. americanpeptidesociety.org
Analytical HPLC is used to assess the purity of a sample. Small amounts of the peptide are injected onto an analytical column to obtain a chromatogram that shows the target peptide peak and any impurity peaks. By integrating the peak areas, the relative purity can be determined.
Preparative HPLC is used to isolate and purify the target peptide from a crude mixture. peptide.com This involves using larger columns and injecting larger sample quantities. nih.gov The fractions corresponding to the main peak are collected, and their purity is verified by analytical HPLC. peptide.com These pure fractions are then typically combined and lyophilized to obtain the final, purified peptide powder. peptide.com
Below are representative data tables outlining typical conditions for both analytical and preparative HPLC for a tetrapeptide like this compound.
Table 1: Typical Analytical RP-HPLC Parameters for this compound Purity Assessment
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile |
| Gradient | 5-60% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214-220 nm |
| Column Temperature | 25-40 °C |
| Injection Volume | 10-20 µL |
Table 2: Typical Preparative RP-HPLC Parameters for this compound Isolation
| Parameter | Condition |
| Column | C18 reversed-phase, 21.2 x 250 mm, 10 µm particle size |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile |
| Gradient | Optimized based on analytical run, e.g., 15-45% B over 60 minutes |
| Flow Rate | 15-25 mL/min |
| Detection | UV at 220 nm |
| Loading | Up to several hundred milligrams of crude peptide |
| Fraction Collection | Based on UV signal of the target peptide peak |
Advanced Chromatographic Purification Techniques for Peptides
While RP-HPLC is highly effective, achieving the desired purity for complex mixtures or challenging peptides may require more advanced or complementary chromatographic techniques.
Ion-Exchange Chromatography (IEX) separates peptides based on their net charge at a given pH. nih.govgilson.com Peptides, being amphoteric, can carry positive, negative, or no net charge depending on the pH of the mobile phase and their amino acid composition. hplc.eu In IEX, a charged stationary phase is used to bind peptides of the opposite charge. jackwestin.com Elution is typically achieved by changing the pH or increasing the ionic strength of the mobile phase. formulationbio.com For a tetrapeptide like this compound, which has a free N-terminal amino group and a C-terminal carboxyl group, as well as the side chain of glutamine, its net charge will be pH-dependent. IEX can be a powerful orthogonal separation technique to RP-HPLC, meaning it separates based on a different property (charge vs. hydrophobicity), which can be very effective in a multi-step purification process. nih.gov
Size-Exclusion Chromatography (SEC) , also known as gel filtration, separates molecules based on their size. americanpeptidesociety.org This technique is particularly useful for removing very large or very small impurities, such as aggregated peptides or residual salts and small molecules from the synthesis. americanpeptidesociety.org The stationary phase consists of porous beads, and larger molecules that cannot enter the pores travel a shorter path and elute first, while smaller molecules that can enter the pores have a longer path and elute later. jackwestin.com
Multidimensional Chromatography involves coupling two or more different chromatographic techniques to achieve a higher degree of separation than is possible with a single method. acs.orgnih.gov A common approach is to combine IEX and RP-HPLC. acs.org The peptide mixture is first fractionated by IEX, and then each fraction is further purified by RP-HPLC. This two-dimensional approach significantly increases the resolving power and is particularly valuable for purifying peptides from very complex mixtures. acs.orgnih.gov
Affinity Chromatography is a highly specific purification method that relies on the unique binding interaction between the target molecule and a ligand immobilized on the stationary phase. formulationbio.comwikipedia.org For peptides, this could involve using antibodies that specifically recognize the peptide sequence or using immobilized metal affinity chromatography (IMAC) if the peptide has been engineered to contain a histidine tag. gilson.comwikipedia.org While powerful, this technique requires a specific binding partner for the target peptide. formulationbio.com
Table 3: Overview of Advanced Chromatographic Techniques for Peptide Purification
| Technique | Separation Principle | Primary Application for this compound |
| Ion-Exchange Chromatography (IEX) | Net charge at a specific pH gilson.com | Orthogonal separation to RP-HPLC, removal of impurities with different charge states. |
| Size-Exclusion Chromatography (SEC) | Molecular size and shape americanpeptidesociety.org | Removal of aggregates or small molecule impurities. |
| Multidimensional Chromatography | Combination of different separation modes acs.org | High-resolution purification from complex mixtures. |
| Affinity Chromatography | Specific binding interactions formulationbio.com | Highly selective purification (requires a specific ligand). |
Computational Modeling and Simulation of L Glutaminyl L Valylglycyl L Isoleucine
Molecular Dynamics (MD) Simulations of L-Glutaminyl-L-valylglycyl-L-isoleucine
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govnih.gov By numerically solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal the dynamic evolution of the peptide's structure. This approach provides detailed information on the conformational landscape, flexibility, and the influence of the surrounding solvent on the peptide's behavior. nih.gov Although specific MD studies on this compound are not prevalent in public literature, the application of these well-established techniques can yield significant predictive insights.
The conformational landscape of a peptide describes the full range of three-dimensional structures it can adopt. For a flexible molecule like a tetrapeptide, this landscape is typically a dynamic ensemble of interconverting conformers rather than a single static structure. nih.gov MD simulations can exhaustively sample this landscape, identifying the most probable conformations and the energetic barriers between them. acs.org
The analysis of an MD trajectory for this compound would likely reveal a collection of distinct structures, including β-turns, extended conformations, and various random coils. nih.govnih.gov The relative populations of these states are determined by intramolecular interactions (e.g., hydrogen bonds) and interactions with the solvent. The presence of a glycine (B1666218) residue provides significant backbone flexibility, potentially allowing the peptide to access a wide range of conformations. The bulky side chains of valine and isoleucine, however, would sterically restrict the available conformational space.
Analytical techniques such as Principal Component Analysis (PCA) and cluster analysis are used to simplify the complex trajectory data and identify the dominant conformational states. acs.org Ramachandran plots, which map the main chain dihedral angles (Φ,Ψ), are used to validate the structural integrity and analyze the secondary structure propensities of each residue. nih.gov
Table 1: Representative Conformational States of this compound from a Hypothetical MD Simulation
| Conformational State | Key Features | Predicted Population (%) | Dominant Intramolecular Interactions |
| Extended Conformation | Linear arrangement of the peptide backbone. | 45% | Minimal; maximized exposure to solvent. |
| Type II β-Turn | A four-residue turn stabilized by a hydrogen bond between the carbonyl oxygen of Glutamine and the amide proton of Isoleucine. Glycine is often found at the third position of this turn type. | 30% | Hydrogen bond (Gln C=O···H-N Ile). |
| Random Coil | A collection of less structured, flexible conformations. | 20% | Transient and fluctuating hydrogen bonds. |
| Other Folds | Minor populations of other turn types or partially collapsed structures. | 5% | Varied weak interactions. |
This table is generated based on typical peptide behavior and established simulation principles; it is for illustrative purposes.
The solvent, typically water in biological systems, plays a crucial role in determining peptide structure and dynamics. nih.gov MD simulations can model the solvent explicitly, with individual water molecules, or implicitly, as a continuous medium. acs.org Explicit solvent models provide a more accurate representation of specific peptide-water interactions, such as hydrogen bonding and hydration shells, which are critical for realistic dynamics. aps.org
For this compound, the polar side chain of glutamine would form favorable hydrogen bonds with water, influencing its orientation at the peptide surface. Conversely, the hydrophobic side chains of valine and isoleucine would experience the hydrophobic effect, where water molecules organize around them to maximize their own hydrogen bonding network. nih.gov This effect can drive the peptide to adopt conformations that shield these nonpolar residues from the solvent, potentially promoting the formation of compact or folded structures. rsc.org The interplay between direct peptide-water interactions and the hydrophobic effect is a key determinant of the conformational equilibrium. aps.org
The accuracy of MD simulations is critically dependent on the chosen force field. nih.gov A force field is a set of parameters and potential energy functions that describe the mechanics of the molecule's bonds, angles, dihedrals, and non-bonded interactions. uiuc.edu Several force fields are commonly used for simulating peptides and proteins, each with its own strengths and weaknesses.
Table 2: Comparison of Common Force Fields for Peptide Simulation
| Force Field | Developer | Key Characteristics | Typical Applications |
| AMBER | Peter Kollman et al. | Widely used for proteins and nucleic acids. Known for good representation of helical and sheet structures. researchgate.net | Protein folding, ligand binding, general biomolecular simulation. |
| CHARMM | Martin Karplus et al. | Highly versatile for a broad range of biomolecules. Includes CMAP corrections for improved backbone dihedral potentials. researchgate.netnih.gov | Protein dynamics, protein-ligand interactions, membrane simulations. |
| GROMOS | Wilfred van Gunsteren et al. | A united-atom force field (hydrogens on nonpolar atoms are implicit), making it computationally efficient. researchgate.net | High-throughput simulations, studies of protein dynamics and free energy. |
| OPLS-AA | William L. Jorgensen et al. | All-atom force field parameterized to reproduce experimental properties of organic liquids, leading to good descriptions of solvation. researchgate.net | Solvation studies, protein-ligand binding free energies. |
The selection of a force field for studying this compound would depend on the specific research question. For instance, CHARMM36m or AMBER ff99SB-ILDN are often recommended for their balanced treatment of protein secondary structures. acs.orgbiorxiv.org Validation of the force field is a crucial step. This often involves comparing simulation results against available experimental data, such as NMR-derived J-couplings or structural ensembles for similar short peptides, to ensure the chosen parameters provide an accurate physical description. nih.govacs.org
Molecular Docking Studies with this compound
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. sphinxsai.com For this compound, docking studies can identify potential protein targets and provide hypotheses about its biological function by analyzing the resulting binding modes and interaction energies. researchgate.net
The docking process involves sampling a vast number of possible orientations and conformations of the peptide within the binding site of a target protein. sphinxsai.com Algorithms then use a scoring function to rank these poses based on their steric and energetic complementarity. plos.org
A successful docking prediction for this compound would reveal a specific binding mode where the peptide's chemical features engage in favorable interactions with the protein's active site. nih.gov The analysis of the top-ranked poses would focus on identifying key intermolecular contacts:
Hydrogen Bonds: The glutamine side chain, with its amide group, and the peptide backbone's carbonyl and amide groups are prime candidates for forming specific hydrogen bonds with polar or charged residues in the protein's binding pocket.
Hydrophobic Interactions: The aliphatic side chains of valine and isoleucine would likely be buried in hydrophobic pockets of the receptor, contributing significantly to binding affinity through the displacement of water molecules. nih.gov
Electrostatic Interactions: The N- and C-termini of the peptide, which are charged at physiological pH, can form salt bridges with oppositely charged residues on the protein surface.
Computational tools for binding site prediction, such as PeptiMap or FTMap, can be used to first identify potential peptide-binding grooves or pockets on a protein's surface before performing the detailed docking calculations. nih.gov
Table 3: Hypothetical Interaction Profile of this compound with a Protein Target
| Peptide Residue | Potential Interaction Types | Likely Interacting Protein Residues |
| L-Glutamine | Hydrogen Bond Donor/Acceptor | Aspartate, Glutamate (B1630785), Serine, Threonine, Asparagine |
| L-Valine | Hydrophobic (Van der Waals) | Leucine (B10760876), Isoleucine, Phenylalanine, Tryptophan |
| Glycine | Backbone Hydrogen Bonds | Polar/Charged Residues |
| L-Isoleucine | Hydrophobic (Van der Waals) | Leucine, Valine, Alanine (B10760859), Methionine |
This table is illustrative, showing the types of interactions predicted by standard docking principles.
A primary output of molecular docking is an estimation of the binding affinity, which quantifies the strength of the ligand-protein interaction. acs.org This is typically reported as a docking score or a calculated free energy of binding (ΔG_bind), usually in units of kcal/mol. nih.govresearchgate.net A more negative value indicates a stronger, more favorable binding interaction.
While docking scores are excellent for ranking potential binders in virtual screening, they are generally considered approximations. acs.org More accurate, albeit computationally intensive, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or free energy perturbation (FEP) can be applied to the docked complex to refine the binding energy prediction. nih.gov These methods provide a more rigorous thermodynamic assessment of the interaction by better accounting for solvation effects and entropic contributions. nih.gov Comparing the predicted binding affinities of the tetrapeptide to various protein targets can help prioritize candidates for further experimental validation. biorxiv.orgnih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and inherent reactivity of peptides like this compound. core.ac.uknih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, which in turn govern its behavior. nih.gov
By performing DFT calculations, one can determine key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more likely to engage in chemical reactions.
Furthermore, these calculations can generate a Molecular Electrostatic Potential (MESP) map. The MESP illustrates the charge distribution across the molecule, highlighting electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For this compound, the carbonyl oxygen atoms and the terminal carboxyl group would be expected to show negative potential, while the amine hydrogens and the terminal ammonium (B1175870) group would exhibit positive potential. These sites are primary candidates for forming non-covalent interactions, such as hydrogen bonds, which are vital for a peptide's structure and interactions with biological targets. cuni.cz
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of the peptide's reactivity. frontiersin.org These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters offer a theoretical basis for predicting how the peptide will interact with other molecules. frontiersin.org
A hypothetical set of results from a DFT calculation (B3LYP/6-31G*) for this compound is presented below.
Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations
| Property | Value | Unit |
| HOMO Energy | -6.8 | eV |
| LUMO Energy | -0.9 | eV |
| HOMO-LUMO Gap | 5.9 | eV |
| Dipole Moment | 8.2 | Debye |
| Electronegativity (χ) | 3.85 | eV |
| Chemical Hardness (η) | 2.95 | eV |
| Electrophilicity Index (ω) | 2.51 | eV |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the structural properties of a series of compounds and their biological activity. nih.gov For peptides, this approach, often termed pQSAR, is invaluable for designing new analogs with enhanced potency or other desired characteristics. rsc.orgnih.gov A QSAR study for analogs of this compound would involve systematically modifying its structure (e.g., by amino acid substitution) and correlating these changes with a measured biological endpoint.
The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors. These are numerical values that encode different aspects of a molecule's structure. For peptides, descriptors are typically derived from the properties of their constituent amino acids. acs.org They can be broadly categorized:
Physicochemical Descriptors: These include properties like hydrophobicity, volume, and electronic properties of the amino acid side chains. acs.orgmanchester.ac.uk
Topological Descriptors: These describe the connectivity and branching of the peptide backbone and side chains.
3D-Descriptors: These capture the three-dimensional shape and steric properties of the peptide.
For a series of analogs of this compound, a range of these descriptors would be calculated for each peptide in the series. Feature engineering may also be employed to create new descriptors based on combinations or transformations of the original ones to better capture the determinants of biological activity. acs.org
Table 2: Examples of Descriptors for QSAR Modeling of Tetrapeptide Analogs
| Descriptor Class | Specific Descriptor Example | Description |
| Physicochemical | Hydrophobicity Index | Sum of the hydrophobicity values of the four amino acids. |
| Molecular Weight | The total mass of the peptide. | |
| Isoelectric Point (pI) | The pH at which the peptide has no net electrical charge. | |
| Topological | Zagreb Index | A number based on the degrees of vertices in the molecular graph. |
| Kier & Hall Connectivity | Indices that describe the branching and complexity of the molecule. | |
| 3D-WHIM | GETAWAY Descriptors | Geometrical, topological, and atomic-weighted descriptors. |
Once descriptors are calculated for a training set of peptide analogs with known activities, a mathematical model is developed to link the descriptors (independent variables) to the activity (dependent variable). Common methods for model development include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) or Random Forest (RF). frontiersin.org
The goal is to create a model that is not only statistically robust but also has strong predictive power for new, untested compounds. uniroma1.it Therefore, rigorous validation is a critical step. nih.govbasicmedicalkey.com This process typically involves:
Internal Validation: Techniques like leave-one-out cross-validation (Q²) are used to assess the model's robustness and stability using the training data alone. nih.gov
External Validation: The model's predictive ability is tested on an external set of compounds (the test set) that were not used during model development. The predictive squared correlation coefficient (R²_pred) is a key metric here. frontiersin.org
A well-validated QSAR model can then be used to screen virtual libraries of novel this compound analogs, prioritizing the most promising candidates for synthesis and experimental evaluation.
Table 3: Hypothetical Validation Statistics for a PLS-based QSAR Model
| Statistical Parameter | Description | Typical Value |
| R² (Coefficient of Determination) | Goodness-of-fit for the training set. | > 0.7 |
| Q² (Cross-validated R²) | Internal validation metric for robustness. | > 0.5 |
| R²_pred (Predictive R²) | External validation metric for predictive power. | > 0.6 |
| RMSE (Root Mean Square Error) | The standard deviation of the prediction errors. | As low as possible |
Biochemical Mechanisms and Enzymatic Interactions Involving L Glutaminyl L Valylglycyl L Isoleucine
Role in Amino Acid Metabolism Pathways
The metabolic fate of L-Glutaminyl-L-valylglycyl-L-isoleucine is intrinsically linked to the catabolism and biosynthesis of its constituent amino acids, particularly the branched-chain amino acids (BCAAs) and glutamine.
L-valine and L-isoleucine are essential branched-chain amino acids (BCAAs), which play crucial roles in protein synthesis and as energy substrates. nih.gov The catabolism of BCAAs is a multi-step process initiated by the removal of the amino group, followed by the oxidation of the resulting α-keto acids. youtube.com
Upon proteolytic degradation of this compound, the released L-valine and L-isoleucine would enter the BCAA catabolic pathway. The initial and reversible step in BCAA catabolism is transamination, catalyzed by branched-chain aminotransferases (BCATs). This reaction transfers the amino group from the BCAA to α-ketoglutarate, yielding glutamate (B1630785) and the corresponding branched-chain α-keto acid (BCKA). researchgate.netnih.gov Specifically, L-valine is converted to α-ketoisovalerate, and L-isoleucine is converted to α-keto-β-methylvalerate. youtube.com
The subsequent irreversible step is the oxidative decarboxylation of the BCKAs, catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. youtube.com The products of this reaction then enter further metabolic pathways. The breakdown of valine ultimately yields succinyl-CoA, a Krebs cycle intermediate, classifying it as a glucogenic amino acid. youtube.com Isoleucine's catabolism produces both acetyl-CoA and succinyl-CoA, making it both ketogenic and glucogenic. youtube.com
While the tetrapeptide itself is not directly involved in the biosynthesis of BCAAs, as these are essential amino acids for humans and must be obtained from the diet, the released L-valine and L-isoleucine can be reutilized for protein synthesis. nih.gov
A significant interplay exists between the metabolism of glutamine and BCAAs. nih.gov Skeletal muscle is a major site for both BCAA catabolism and glutamine synthesis. nih.gov The nitrogen from BCAA transamination is a primary source for the synthesis of glutamine in muscle tissue. nih.gov The glutamate produced from BCAA catabolism can be converted to glutamine by the action of glutamine synthetase, a reaction that incorporates free ammonia. researchgate.net
Therefore, the degradation of this compound would release its constituent amino acids, which would then feed into these interconnected metabolic cycles. The L-glutamine from the peptide can be used for various physiological functions, including as a fuel for rapidly dividing cells like enterocytes and immune cells, and in the regulation of acid-base balance. wikipedia.orgnih.gov The L-valine and L-isoleucine can be catabolized for energy or used for the synthesis of new proteins.
The relationship between glutamine and BCAAs is reciprocal. An infusion of glutamine has been shown to decrease BCAA catabolism, suggesting a regulatory link where the availability of glutamine can spare BCAAs from being broken down. nih.gov
| Amino Acid Component | Metabolic Fate | Key Enzymes Involved |
| L-Glutamine | Fuel for enterocytes and immune cells, nitrogen transport, acid-base balance | Glutaminase, Glutamine Synthetase |
| L-Valine | Protein synthesis, energy production (glucogenic) | Branched-chain aminotransferase (BCAT), Branched-chain α-keto acid dehydrogenase (BCKDH) |
| L-Isoleucine | Protein synthesis, energy production (glucogenic and ketogenic) | Branched-chain aminotransferase (BCAT), Branched-chain α-keto acid dehydrogenase (BCKDH) |
Interaction with Peptide-Modifying Enzymes
The stability and potential modifications of this compound are determined by its susceptibility to various enzymes that act on peptides.
The proteolytic stability of a peptide is influenced by its amino acid sequence and terminal modifications. Peptides with a free N-terminal amine are generally susceptible to degradation by aminopeptidases. nih.govacs.org Given that this compound has an N-terminal glutamine with a free amine group, it is likely to be a substrate for these enzymes.
Furthermore, peptides with an N-terminal glutamine can undergo a specific non-enzymatic or enzymatically-catalyzed cyclization to form a pyroglutamyl (pGlu) residue. This conversion can also be a consequence of the action of glutaminyl cyclase. nih.gov The formation of an N-terminal pyroglutamyl residue can, in some cases, confer resistance to aminopeptidases, thereby increasing the peptide's half-life. However, studies on the fragmentation of peptides with N-terminal glutamine have shown that they can undergo a loss of water, leading to cyclization and altering their fragmentation patterns in mass spectrometry. nist.gov
The internal peptide bonds of this compound would be susceptible to cleavage by various endopeptidases, depending on the specificities of the proteases present in the environment. The presence of bulky hydrophobic residues like valine and isoleucine may influence the rate of cleavage by certain peptidases.
The glutamine residue in this compound presents a potential site for enzymatic modification by transglutaminases. nih.gov Tissue transglutaminase (tTG) is an enzyme that can catalyze the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine (B10760008) residue in another protein. wikipedia.org This cross-linking reaction is highly resistant to proteolysis. wikipedia.org Therefore, this compound could potentially be a substrate for transglutaminases, allowing for its covalent attachment to other proteins or peptides containing accessible lysine residues.
Cellular Signaling Pathway Modulation by this compound and its Constituents
While direct evidence for the signaling properties of the specific tetrapeptide this compound is not available, its constituent amino acids are known to modulate various cellular signaling pathways. Short peptides themselves can also act as signaling molecules. nih.gov
The breakdown of the tetrapeptide would release L-glutamine, L-valine, and L-isoleucine, which can independently influence cellular signaling. For instance, BCAAs, particularly leucine (B10760876) (which is not present in this peptide), are known to activate the mTORC1 signaling pathway, a key regulator of cell growth and protein synthesis. nih.gov While valine and isoleucine are less potent activators of mTORC1 than leucine, they still contribute to its regulation.
Glutamine metabolism is also closely linked to mTORC1 signaling. nih.gov Glutamine entry into the cell and its subsequent metabolism to α-ketoglutarate can promote mTORC1 activity. nih.gov
Furthermore, short peptides have been shown to act as signaling molecules, capable of interacting with cellular components to modulate gene expression and other cellular processes. nih.gov It is conceivable that this compound, or fragments thereof, could have direct signaling effects, although this remains to be experimentally verified. The potential for such peptides to influence cellular functions like differentiation and proliferation has been demonstrated for other short peptide sequences. nih.gov
| Component | Potential Signaling Pathway Modulation |
| L-Glutamine | mTORC1 activation, nucleotide synthesis signaling |
| L-Valine | Contribution to mTORC1 activation |
| L-Isoleucine | Contribution to mTORC1 activation |
| Tetrapeptide (hypothetical) | Potential for direct interaction with signaling components |
In-Depth Analysis of this compound's Role in Cellular Signaling
Scientific investigation into the specific bioactivity of the tetrapeptide this compound is an emerging field. While extensive research has detailed the individual roles of its constituent amino acids—glutamine, valine, and isoleucine—in critical cellular processes, the direct influence of this specific peptide sequence on biochemical pathways is a subject of ongoing research. The following sections synthesize the current understanding and logical inferences based on the functions of its components.
The functional impact of this compound is hypothesized to be mediated through its constituent amino acids upon cellular uptake and subsequent hydrolysis. The peptide itself may also interact with cellular machinery, though specific research on this is limited.
The mammalian target of rapamycin (B549165) (mTOR) is a central kinase that regulates cell growth, proliferation, and protein synthesis in response to nutrients, growth factors, and cellular energy levels. mdpi.comyoutube.com Amino acids are key activators of the mTOR complex 1 (mTORC1) pathway. mdpi.com The components of this compound, namely glutamine, valine, and isoleucine, are known to play significant roles in this process.
L-Glutamine is crucial for the activation of mTORC1. nih.gov It acts as a primary substrate for transporters like SLC1A5, and its intracellular accumulation facilitates the import of other essential amino acids, such as leucine, which are potent mTORC1 activators. nih.govnih.gov Some studies suggest that glutamine can also activate mTORC1 independently of the Rag GTPases, which are central mediators of amino acid signaling to mTORC1. nih.gov
The branched-chain amino acids (BCAAs) valine and isoleucine, along with leucine, are also recognized as important regulators of protein synthesis. nih.gov Leucine is the most potent BCAA in stimulating mTOR signaling, but isoleucine has also been shown to independently increase the phosphorylation of mTOR and its downstream effectors, such as S6K1 and rpS6, thereby promoting protein synthesis. nih.govresearchgate.netscielo.br The depletion of isoleucine has been observed to decrease mTORC1 activity and reduce fractional protein synthesis rates. nih.gov Valine supplementation has also been linked to increased phosphorylation of key mTOR pathway components. nih.gov
The coordinated action of these amino acids, released from the hydrolysis of this compound, would likely create a robust signal for mTORC1 activation, thereby promoting the initiation and elongation phases of protein synthesis.
Table 1: Influence of Constituent Amino Acids on mTOR Pathway Components
| Amino Acid | Target Protein | Effect | Research Finding |
| L-Glutamine | mTORC1 | Activation | Required for the uptake of essential amino acids like leucine, which activate mTORC1. nih.govnih.gov Can also activate mTORC1 via Rag GTPase-independent mechanisms. nih.gov |
| L-Isoleucine | mTOR, S6K1, rpS6 | Increased Phosphorylation | Independently stimulates the phosphorylation of mTOR and its downstream targets, leading to increased protein synthesis. nih.gov |
| L-Valine | mTOR, S6K1, 4E-BP1 | Increased Phosphorylation | Leads to greater phosphorylation of mTOR and its downstream effectors. nih.gov |
Cells possess sophisticated mechanisms to sense amino acid availability, which is critical for maintaining homeostasis and regulating metabolic processes. nih.gov The amino acid sensing machinery converges on several key pathways, with the mTORC1 and the General Control Nonderepressible 2 (GCN2) pathways being central.
The presence of amino acids, including glutamine, valine, and isoleucine, is primarily sensed by intracellular and extracellular sensors that signal to the mTORC1 complex, typically located at the lysosomal surface. mdpi.com For instance, the influx and efflux of glutamine are tightly linked to the transport of other amino acids via antiporter systems like LAT1/SLC7A5, which is a crucial step in amino acid sensing that leads to mTORC1 activation. mdpi.comnih.gov
Conversely, the GCN2 pathway is activated under conditions of amino acid deficiency. nih.gov The accumulation of uncharged tRNAs during amino acid starvation activates GCN2, which then phosphorylates the eukaryotic initiation factor 2α (eIF2α). nih.gov This leads to a global reduction in protein synthesis, allowing the cell to conserve resources. nih.gov The availability of this compound would provide a source of glutamine, valine, and isoleucine, thereby preventing the activation of the GCN2 pathway and supporting ongoing protein synthesis. Interestingly, high levels of glutamine have been shown in some contexts to paradoxically inhibit protein synthesis through the GCN2/eIF2α/ATF4 signaling pathway, suggesting a complex regulatory role. nih.gov
Table 2: Role of Constituent Amino Acids in Amino Acid Sensing Pathways
| Amino Acid | Sensing Pathway | Role | Mechanism |
| L-Glutamine | mTORC1 | Positive Regulator | Facilitates the transport of other amino acids and can signal to mTORC1 through multiple mechanisms. mdpi.comnih.govnih.gov |
| L-Glutamine | GCN2 | Complex Regulator | High levels may lead to pathway activation and inhibition of protein synthesis under specific dietary conditions. nih.gov |
| L-Isoleucine | mTORC1 | Positive Regulator | Contributes to the BCAA-mediated activation of mTORC1. nih.gov |
| L-Valine | mTORC1 | Positive Regulator | Sensed by cellular machinery (e.g., potentially HDAC6) to activate mTORC1 signaling. nih.govnih.gov |
Peptide Design and Engineering Strategies for L Glutaminyl L Valylglycyl L Isoleucine Analogs
Rational Design of L-Glutaminyl-L-valylglycyl-L-isoleucine Derivatives
The rational design of peptide derivatives is a cornerstone of modern medicinal chemistry, aiming to optimize the properties of a lead compound. nih.gov For this compound, this involves systematic modifications to its amino acid sequence and terminal ends to achieve desired characteristics.
The substitution of individual amino acids in the this compound sequence can profoundly impact its structure and function. The choice of which residue to replace and what to substitute it with depends on the desired outcome, such as increased potency, altered receptor specificity, or improved solubility. nih.gov
Glutamine (Gln): As a polar, uncharged amino acid, glutamine can participate in hydrogen bonding. Replacing it with other polar residues like asparagine or serine could subtly alter these interactions. Substitution with a charged residue, such as lysine (B10760008) or glutamate (B1630785), would introduce a positive or negative charge, respectively, which could be beneficial for forming salt bridges with a target receptor.
Valine (Val) and Isoleucine (Ile): These branched-chain aliphatic amino acids contribute to the peptide's hydrophobicity. Replacing them with other hydrophobic residues like leucine (B10760876) or phenylalanine could modulate the hydrophobic interactions with a target. Conversely, substituting them with more polar residues could increase the peptide's water solubility.
Glycine (B1666218) (Gly): The lack of a side chain gives glycine significant conformational flexibility. Replacing it with alanine (B10760859) would introduce a small methyl group, restricting this flexibility and potentially locking the peptide into a more bioactive conformation.
Functional group modifications offer another layer of refinement. For instance, the amide side chain of glutamine could be hydrolyzed to a carboxylic acid (glutamic acid) or modified to other functional groups to explore a wider range of chemical interactions.
Table 1: Potential Amino Acid Substitutions in this compound and Their Rationale
| Position | Original Amino Acid | Potential Substitution | Rationale |
| 1 | L-Glutamine (Gln) | L-Asparagine (Asn) | Maintain polarity with a slightly shorter side chain. |
| 1 | L-Glutamine (Gln) | L-Lysine (Lys) | Introduce a positive charge for potential ionic interactions. |
| 2 | L-Valine (Val) | L-Leucine (Leu) | Modulate hydrophobicity and side-chain packing. |
| 3 | Glycine (Gly) | L-Alanine (Ala) | Reduce conformational flexibility to favor a specific structure. |
| 4 | L-Isoleucine (Ile) | L-Phenylalanine (Phe) | Introduce an aromatic ring for potential π-π stacking interactions. |
A significant hurdle in the therapeutic use of peptides is their rapid degradation by proteases in the body. nih.gov These enzymes are highly specific for L-amino acids. A well-established strategy to overcome this is the incorporation of D-amino acids, the non-natural mirror images of the standard L-amino acids. nih.govyoutube.comnih.gov
Replacing one or more of the L-amino acids in the this compound sequence with their D-counterparts can render the peptide resistant to cleavage by proteases, thereby increasing its biological half-life. youtube.comelsevierpure.com For example, substituting L-Valine with D-Valine could disrupt the recognition site for an enzyme that would normally cleave the peptide bond.
However, the introduction of a D-amino acid can also alter the peptide's three-dimensional structure. nih.gov This can sometimes lead to a loss of biological activity if the original conformation is essential for target binding. nih.gov Therefore, the position and number of D-amino acid substitutions must be carefully selected to strike a balance between enhanced stability and retained or even improved activity. nih.govmdpi.com In some cases, the altered conformation may even lead to increased binding affinity for the target. nih.gov
Table 2: Illustrative Examples of D-Amino Acid Incorporation in this compound Analogs
| Analog | Sequence | Rationale |
| 1 | D-Gln-L-Val-Gly-L-Ile | Protect the N-terminus from aminopeptidases. |
| 2 | L-Gln-D-Val-Gly-L-Ile | Enhance stability at a potential internal cleavage site. |
| 3 | L-Gln-L-Val-Gly-D-Ile | Protect the C-terminus from carboxypeptidases. |
| 4 | D-Gln-D-Val-D-Gly-D-Ile | Create a retro-inverso analog for significantly increased stability. |
N-terminal Acetylation: The addition of an acetyl group to the N-terminal amine removes the positive charge and can make the peptide less susceptible to degradation by aminopeptidases. sigmaaldrich.combiosynth.com This modification also mimics the state of many native proteins.
C-terminal Amidation: Converting the C-terminal carboxylic acid to an amide group neutralizes the negative charge and increases resistance to carboxypeptidases. sigmaaldrich.combiosynth.com This modification can also be crucial for mimicking the structure of naturally occurring peptide hormones.
Table 3: Common Terminal Modifications for this compound
| Modification | Location | Effect on Charge | Rationale |
| Acetylation | N-terminus | Removes positive charge | Increases stability against aminopeptidases. sigmaaldrich.combiosynth.com |
| Amidation | C-terminus | Removes negative charge | Increases stability against carboxypeptidases. sigmaaldrich.combiosynth.com |
| Pyroglutamate (B8496135) | N-terminus | Forms a cyclic structure | Enhances stability and can influence conformation. tandfonline.com |
Peptide Scaffold Design and Peptide Mimetics Based on this compound
While linear peptides can be effective, their inherent flexibility can be a drawback. Peptide scaffold design aims to create more rigid structures that present the key amino acid side chains in an optimal orientation for target binding. This can lead to higher affinity and selectivity.
For this compound, one could envision using its sequence as a starting point to design a cyclic peptide. Cyclization, often achieved by forming a disulfide bridge between two cysteine residues added to the sequence or by creating a head-to-tail amide bond, can significantly enhance stability and fix the peptide's conformation.
Peptidomimetics are compounds that are designed to mimic the essential features of a peptide but have a modified backbone, making them more resistant to enzymatic degradation and potentially more orally bioavailable. nih.govnih.govnih.gov The design of peptidomimetics based on this compound would involve identifying the key pharmacophores (the side chains of Gln, Val, Gly, and Ile) and their spatial arrangement. Then, a non-peptidic scaffold, such as a heterocyclic ring system, would be designed to hold these pharmacophores in the correct orientation. nih.govresearchgate.net This approach can lead to the development of small-molecule drugs that retain the biological activity of the original peptide but have superior drug-like properties.
Strategies for Enhancing Peptide Stability
Beyond the modifications already discussed, there are other strategies to enhance the stability of peptide-based molecules.
Peptides in aqueous solution can be susceptible to various forms of chemical degradation, with hydrolysis being a primary concern. nih.gov For this compound, the glutamine residue is a potential site for degradation.
Under certain conditions, the side-chain amide of glutamine can undergo deamidation, converting it to glutamic acid. This introduces a negative charge and can alter the peptide's biological activity. sigmaaldrich.com Another potential degradation pathway for N-terminal glutamine is the formation of a pyroglutamic acid residue, which involves the cyclization of the glutamine side chain with the N-terminal amine. sigmaaldrich.com While this can sometimes be a desirable modification to enhance stability, it can also be an unwanted degradation product.
Strategies to prevent these degradation pathways include:
pH Optimization: The rates of deamidation and pyroglutamate formation are often pH-dependent. Formulating the peptide at an optimal pH can significantly slow down these degradation reactions. nih.gov
Amino Acid Substitution: If glutamine degradation is a significant issue, it could be replaced with a more stable, isosteric amino acid that retains the desired biological activity.
Lyophilization: Storing the peptide in a lyophilized (freeze-dried) state can prevent degradation in solution. sigmaaldrich.com
By employing these rational design and engineering strategies, it is possible to develop analogs of this compound with enhanced stability, improved pharmacokinetic properties, and tailored biological activities for a wide range of applications.
Mitigation of Deamidation and Racemization Pathways
The chemical stability of peptide-based compounds is a critical factor in their development and application. For this compound, two primary non-enzymatic degradation pathways that can compromise its structural integrity and function are deamidation of the glutamine residue and racemization of its constituent amino acids. Understanding and mitigating these degradation routes are crucial for ensuring the peptide's efficacy and shelf-life.
Deamidation is a chemical reaction where the side chain amide group of a glutamine (Gln) residue is hydrolyzed to a carboxylic acid, converting the glutamine to glutamic acid (Glu). This process can also proceed through a cyclic glutarimide (B196013) intermediate, which can subsequently be hydrolyzed to form not only the standard α-glutamyl residue but also an isomeric γ-glutamyl residue. nih.gov The formation of this cyclic intermediate is a key step that can also lead to racemization at the α-carbon of the glutamine residue. mdpi.comnih.gov
Racemization is the conversion of an L-amino acid to a mixture of both its L- and D-enantiomers. In the context of this compound, both the glutamine and isoleucine residues are susceptible to this modification. Racemization of isoleucine is technically termed epimerization, resulting in the formation of D-alloisoleucine. nih.gov This process can occur during peptide synthesis, purification, and storage, and is influenced by factors such as pH and temperature. peptide.com
Several peptide design and engineering strategies can be employed to minimize or prevent these degradation pathways in analogs of this compound.
A primary strategy to prevent deamidation involves the substitution of the labile glutamine residue with a more stable amino acid. The choice of the substituting amino acid is critical to maintain the desired biological activity. For instance, replacing glutamine with a non-deamidating isostere can be an effective approach. Furthermore, the amino acid adjacent to the glutamine residue significantly influences the rate of deamidation. While sequences with glycine at the C-terminal side of glutamine (Gln-Gly) are known to have accelerated deamidation rates due to the flexibility imparted by glycine, the presence of a bulkier residue like valine at this position in this compound is expected to sterically hinder the formation of the glutarimide intermediate, thereby slowing down the deamidation process. acs.orgmdpi.comacs.org
Another effective strategy is the incorporation of D-amino acids. Replacing one or more of the L-amino acids in the peptide backbone with their D-counterparts can significantly enhance stability against enzymatic degradation by proteases. mdpi.comnih.govnih.gov While the primary focus here is on chemical degradation, increased enzymatic stability is a significant advantage for many applications. Importantly, the introduction of a D-amino acid can also alter the local conformation of the peptide, which may in turn affect the rate of chemical degradation pathways like deamidation by making the susceptible bonds less accessible. researchgate.net
Peptide cyclization is a powerful technique to enhance stability. By linking the N- and C-termini of the peptide, or by creating a side-chain to side-chain or side-chain to terminus linkage, the conformational flexibility of the peptide is reduced. mdpi.combiorxiv.orgnih.govresearchgate.net This conformational constraint can make it more difficult for the peptide backbone to adopt the necessary geometry for the nucleophilic attack that initiates deamidation. Cyclization can also protect the termini from degradation by exopeptidases.
Controlling the pH of the formulation is a fundamental approach to mitigate deamidation. The rate of glutamine deamidation is pH-dependent, and maintaining the peptide solution at an optimal pH where the rate of deamidation is at its minimum can significantly improve its shelf-life. wikipedia.org
During the synthesis of peptide analogs, the choice of coupling reagents and protecting groups can have a substantial impact on the extent of racemization. The use of racemization-suppressing coupling reagents, such as those containing 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives, is a standard practice to minimize the formation of D-isomers during peptide bond formation. peptide.comnih.gov Additionally, the development of novel protecting groups and synthesis methodologies, such as the use of thiol-labile amino protecting groups, aims to further reduce racemization during solid-phase peptide synthesis. nih.govresearchgate.netacs.org
The following table summarizes research findings on the stability of peptides with sequences analogous to this compound, illustrating the impact of neighboring residues and pH on deamidation rates.
| Peptide Sequence | Condition | Degradation Product(s) | Half-life (t½) | Reference |
| 4IB-VHLGGQG YK | 100 mM Tris buffer, pH 7.7, 37 °C | Glu, isoGlu | 559 days | nih.gov |
| 4IB-VHLGGQG YK | 100 mM Tris buffer with ammonia, pH 8.9 | Glu, isoGlu | ~47 days (12-fold rate increase) | nih.gov |
| L-Val-L-Tyr-L-Pro-L-Asn-Gly -L-Ala | pH 7.4, 37 °C | Asp, isoAsp, D-Asp, D-isoAsp | 1.4 days | acs.org |
This interactive table provides a summary of relevant stability data. Due to the lack of direct data for this compound, analogous peptide sequences are presented to illustrate the principles of deamidation.
Interactions of L Glutaminyl L Valylglycyl L Isoleucine with Biological Macromolecules
Peptide-Protein Binding Kinetics and Thermodynamics
The binding of a peptide to a protein is governed by fundamental thermodynamic and kinetic principles. The strength of this interaction is quantified by the dissociation constant (Kd), which is related to the Gibbs free energy of binding (ΔG°). khanacademy.org This free energy change is composed of enthalpic (ΔH°) and entropic (ΔS°) contributions, which reflect changes in bond formation/breakage and system disorder, respectively.
The interaction of L-Glutaminyl-L-valylglycyl-L-isoleucine with a protein target would be driven by a combination of forces. The N-terminal glutamine, with its amide side chain, can act as both a hydrogen bond donor and acceptor, potentially forming specific, energetically favorable interactions with polar or charged residues in a protein's binding pocket. wikipedia.org Conversely, the valine and isoleucine residues possess bulky, nonpolar side chains that strongly favor hydrophobic interactions, driving the peptide to bind to nonpolar patches on a protein surface and displacing ordered water molecules, a process that is entropically favorable. nih.gov
Studies on model systems provide insight into the thermodynamics of such interactions. For instance, the binding of the peptide melittin (B549807) to the Ca²⁺-bound S100P protein, which is largely driven by hydrophobic interactions, is characterized by high affinity. nih.gov Similarly, research on the ribonuclease S system, where S-peptide binds to S-protein, has demonstrated how substituting a buried methionine residue with other hydrophobic amino acids quantitatively affects the binding thermodynamics. nih.gov These studies underscore that the burial of hydrophobic side chains like valine and isoleucine upon binding contributes favorably to the binding free energy. nih.gov
Below is a table of thermodynamic parameters for the binding of model peptides to proteins, illustrating the types of values that might be expected for peptide-protein interactions driven by similar forces.
Table 1: Thermodynamic Parameters for Model Peptide-Protein Interactions
| Interacting Molecules | Dissociation Constant (Kd) | Enthalpy Change (ΔH°) (kcal/mol) | Stoichiometry (N) | Driving Force |
| Ca²⁺-S100P / Melittin | ~5 µM | Becomes exothermic at higher temps | 2 | Hydrophobic Interactions nih.gov |
| S-protein / S-peptide (Met13) | - | - | - | Hydrophobic Interactions nih.gov |
| S-protein / S-peptide (Met13->Gly) | - | - | - | Hydrophobic Interactions nih.gov |
This table is based on data from model systems and is intended to be illustrative. The exact values for this compound would depend on the specific protein target.
Peptide-Membrane Interactions and Permeability Studies
The ability of a peptide to cross a biological membrane is a critical aspect of its bioavailability and function. This process involves the peptide partitioning from an aqueous environment into the hydrophobic core of the lipid bilayer. capes.gov.brnih.gov The composition of this compound, with its polar "head" (Gln) and hydrophobic "tail" (Val-Gly-Ile), gives it amphipathic characteristics that are central to membrane interactions. mdpi.com
The primary barrier to membrane permeability for peptides is the energetic cost of desolvating the polar peptide backbone. nih.gov However, the hydrophobic side chains of valine and isoleucine would facilitate the peptide's entry into the nonpolar membrane interior. nih.govnih.gov The initial interaction would likely involve the adsorption of the peptide onto the membrane surface, followed by the insertion of the hydrophobic residues into the lipid core. nih.gov
The rate of permeation is described by the permeability coefficient (P), which can be determined experimentally or through computational methods like molecular dynamics simulations. acs.orgnih.gov These simulations calculate the free energy profile of moving a molecule across the membrane, revealing the energy barriers at different depths. acs.org Studies on small molecules and amino acids show that permeability is highly dependent on the molecule's charge and hydrophobicity. nih.govrsc.org For example, a positively charged tryptophan was found to have a permeability coefficient nine orders of magnitude larger than its zwitterionic or negatively charged counterparts, highlighting the strong influence of electrostatic interactions at the membrane interface. nih.gov
Computational studies have provided permeability coefficients for various small peptides, which can serve as a reference for estimating the behavior of this compound. The flexibility of the glycine (B1666218) residue could also play a role, potentially allowing the peptide to adopt conformations that facilitate its transit through the membrane.
Table 2: Calculated Permeability Coefficients (P) for Model Compounds Across a DOPC Lipid Bilayer
| Permeating Molecule | Permeability Coefficient (P) (cm/s) | Method |
| N-acetylphenylalanineamide (NAFA) | 1.7 x 10⁻² | Molecular Dynamics rsc.org |
| N-acetyltryptophanamide (NATA) | 5.7 x 10⁻⁴ | Molecular Dynamics rsc.org |
| N-acetyltyrosineamide (NAYA) | 0.51 x 10⁻⁴ | Molecular Dynamics rsc.org |
| Tryptophan (positively charged) | ~1.0 x 10⁻³ | Molecular Dynamics nih.gov |
| Tryptophan (zwitterionic) | ~1.0 x 10⁻¹² | Molecular Dynamics nih.gov |
Data is derived from computational studies on model compounds and lipid bilayers. DOPC is 1,2-dioleoyl-sn-glycero-3-phosphocholine.
Biomolecular Recognition Mechanisms Involving this compound
Biomolecular recognition is the process by which molecules selectively bind to one another to trigger a biological event. For a peptide like this compound, recognition of a specific protein target would be dictated by the precise chemical complementarity between the peptide and the protein's binding site. nih.gov This can occur through a "lock and key" mechanism, where the peptide fits into a pre-existing pocket, or more commonly through "induced fit" or "conformational selection," where binding is coupled to structural changes in one or both partners. nih.govyoutube.com
The C-terminal hydrophobic sequence, Val-Gly-Ile, would primarily engage in van der Waals and hydrophobic interactions within a nonpolar pocket on a target protein. The specificity of this recognition would depend on the shape and chemical nature of this pocket.
Studies on peptide inhibitors targeting disease-related proteins provide excellent models for understanding biomolecular recognition. For example, peptides have been identified that specifically recognize and bind to toxic oligomers of the α-synuclein protein, which is implicated in Parkinson's disease. nih.gov One such peptide, derived from penetratin, showed a 12-fold higher binding affinity for the oligomeric form of α-synuclein compared to the monomer, demonstrating high specificity. nih.gov This interaction was able to reduce the membrane-damaging effects of the toxic oligomers. nih.gov
Table 3: Dissociation Constants (Kd) for a Model Peptide Recognizing a Protein Target
| Peptide | Target | Apparent Dissociation Constant (Kd) |
| p216 (Penetratin-derived) | α-synuclein Oligomers | 2.7 µM nih.gov |
| p216 (Penetratin-derived) | α-synuclein Monomers | 31.2 µM nih.gov |
This table illustrates the specific recognition of a protein target by a peptide, with lower Kd values indicating higher binding affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
